![molecular formula C18H12N2O6 B13055486 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one CAS No. 7243-16-5](/img/structure/B13055486.png)
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one typically involves multi-step organic reactions. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with specific hydrazine derivatives under controlled conditions . The reaction is usually carried out in an ethanol solvent with triethylamine as a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Catalytic reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share similar antimicrobial properties and are synthesized using related methods.
4-Nitrophenol Derivatives: These compounds undergo similar chemical reactions, such as reduction and substitution.
Uniqueness
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one is unique due to its tetracyclic structure, which imparts specific chemical and biological properties not found in simpler compounds
Propiedades
Número CAS |
7243-16-5 |
|---|---|
Fórmula molecular |
C18H12N2O6 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
8-(4-nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C18H12N2O6/c21-18-17-13(7-24-18)19-12-6-15-14(25-8-26-15)5-11(12)16(17)9-1-3-10(4-2-9)20(22)23/h1-6,16,19H,7-8H2 |
Clave InChI |
UFLARJIDXUFMBO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


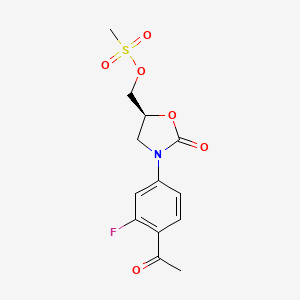
![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)
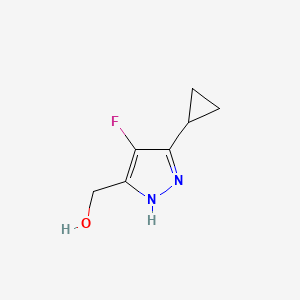
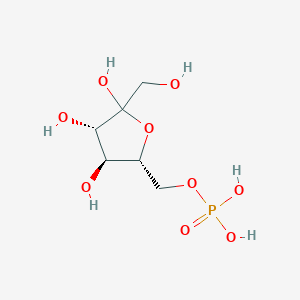
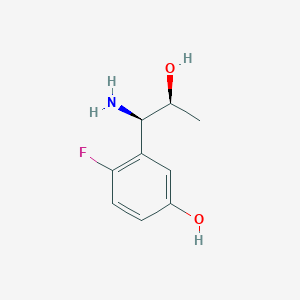
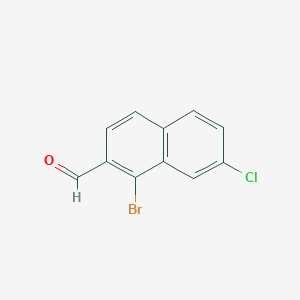

![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)

![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)
